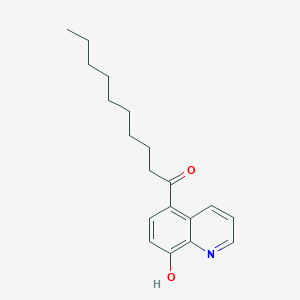![molecular formula C8H10 B14391679 Bicyclo[4.1.1]octa-1,5-diene CAS No. 88386-33-8](/img/structure/B14391679.png)
Bicyclo[4.1.1]octa-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[411]octa-1,5-diene is a unique organic compound characterized by its bicyclic structure, which consists of two fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.1]octa-1,5-diene can be achieved through several methods. One notable method involves the [4+2] cycloaddition of bicyclobutanes with dienol ethers. This reaction is catalyzed by Lewis acids, such as aluminium triflate, and proceeds through the formation of enol ether intermediates, which upon acidic hydrolysis yield bicyclo[4.1.1]octane diketones .
Industrial Production Methods
While specific industrial production methods for bicyclo[41
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.1]octa-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the diketones back to the parent compound or other derivatives.
Substitution: The strained ring system allows for substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include diketones, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bicyclo[4.1.1]octa-1,5-diene has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying strained ring systems.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of bicyclo[4.1.1]octa-1,5-diene involves its ability to undergo ring-opening reactions due to the strain in its bicyclic structure. This strain facilitates various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,5,7-triene: This compound has a similar bicyclic structure but with an additional double bond, leading to different reactivity and applications.
Bicyclo[2.1.1]hexane: Another related compound with a smaller ring system, used as a bioisostere for ortho-disubstituted benzenes.
Uniqueness
Bicyclo[4.1.1]octa-1,5-diene is unique due to its specific ring strain and the resulting reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and materials science.
Propriétés
Numéro CAS |
88386-33-8 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
bicyclo[4.1.1]octa-1,5-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8-5-7(3-1)6-8/h3-4H,1-2,5-6H2 |
Clé InChI |
RRCSONLHOYBYQC-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C2CC(=C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



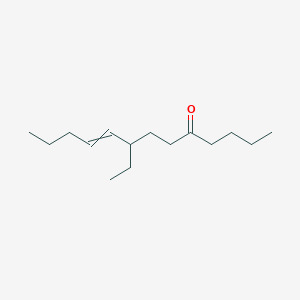
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)

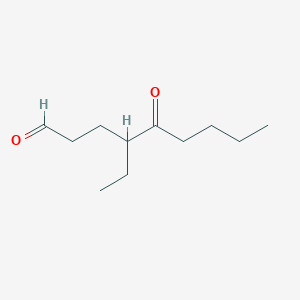
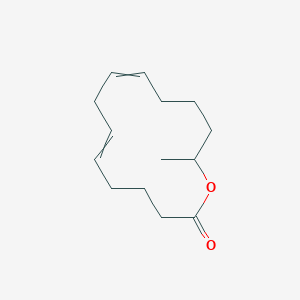
![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)

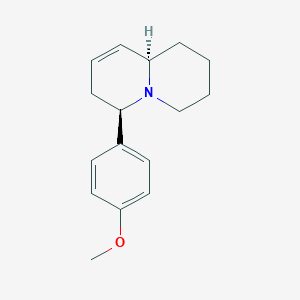
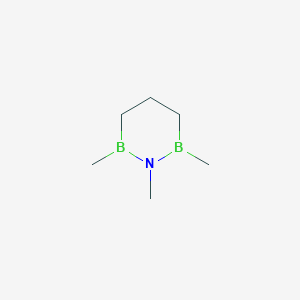
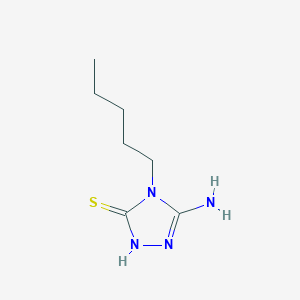
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
